Product packaging for 2,4,5,6-Tetraaminopyrimidine sulfate(Cat. No.:CAS No. 5392-28-9)

2,4,5,6-Tetraaminopyrimidine sulfate

Cat. No.: B029843
CAS No.: 5392-28-9
M. Wt: 238.23 g/mol
InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N
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Description

2,4,5,6-Tetraaminopyrimidine sulfate is a high-purity chemical intermediate of significant importance in synthetic organic chemistry and materials science. Its primary research value lies in its role as a versatile precursor for the synthesis of complex nitrogen-containing heterocycles, most notably pteridines and purine analogs. This compound serves as a critical building block in the development of novel pharmaceutical candidates, including folate antagonists and kinase inhibitors, by providing a pre-functionalized pyrimidine core for further elaboration. Beyond medicinal chemistry, it finds extensive application in the synthesis of organic electronic materials and ligands for metal-organic frameworks (MOFs), where its multiple nitrogen donor atoms facilitate strong coordination and the formation of extended networks. The mechanism of action for its downstream products is context-dependent; for instance, when incorporated into pteridine structures, it can mimic biological cofactors and act as enzyme inhibitors by competing for binding sites in essential metabolic pathways. Researchers value this sulfate salt for its enhanced stability and solubility compared to the free base, streamlining its handling in various reaction conditions. This reagent is essential for projects focused on anticancer agent discovery, the design of functional organic materials, and the exploration of new catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N6O4S B029843 2,4,5,6-Tetraaminopyrimidine sulfate CAS No. 5392-28-9

Properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine;sulfuric acid
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InChI

InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4)
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InChI Key

MQEFDQWUCTUJCP-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O
Source PubChem
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Molecular Formula

C4H10N6O4S
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DSSTOX Substance ID

DTXSID0037023
Record name 2,4,5,6-Pyrimidinetetramine sulfate (1:1)
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Molecular Weight

238.23 g/mol
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CAS No.

5392-28-9, 49647-58-7
Record name 2,4,5,6-Tetraaminopyrimidine sulfate (1:1)
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Synthetic Methodologies and Reaction Pathways of 2,4,5,6 Tetraaminopyrimidine Sulfate

Classical and Contemporary Synthetic Routes

The preparation of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) predominantly relies on the chemical reduction of substituted pyrimidine (B1678525) derivatives. The two most prominent starting materials for these syntheses are 5-nitroso-2,4,6-triaminopyrimidine (B18466) and 2,4,6-triamino-5-phenylazopyrimidine.

Reduction of 5-Nitroso-2,4,6-triaminopyrimidine

The reduction of the nitroso group in 5-nitroso-2,4,6-triaminopyrimidine to an amino group is a common and effective strategy for forming 2,4,5,6-tetraaminopyrimidine. This transformation can be achieved using various reducing agents, each with its own set of reaction conditions and efficiencies.

A well-documented method for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) with zinc dust in an acidic aqueous environment. prepchem.comgoogle.com This process typically involves reacting one molecular proportion of NTAP with approximately 2.0 to 2.5 molecular proportions of zinc dust. prepchem.comgoogle.com A suitable acid, such as sulfuric or hydrochloric acid, is used in about 4.0 to 4.7 molecular proportions to maintain a pH below 7. prepchem.comgoogle.comgoogle.com

The reaction is generally carried out at a temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine. prepchem.comgoogle.com Following the reduction, the pH is adjusted to approximately 2.0 to 2.5 to dissolve the product. prepchem.comgoogle.com After separating any insoluble materials, sulfuric acid is added to the mother liquor to adjust the pH to a highly acidic range of 0.2 to 0.5. prepchem.comgoogle.com This final acidification, while maintaining the temperature between 20°C and 60°C, leads to the precipitation of this compound upon cooling to 0°C to 10°C. prepchem.comgoogle.com This method is reported to produce yields of approximately 82.5-88.5% with a purity of about 99.5%. google.com

Table 1: Reaction Parameters for Zinc Dust Reduction of 5-Nitroso-2,4,6-triaminopyrimidine

ParameterValue
Reactant Ratio (NTAP:Zinc Dust)~1 : 2.0-2.5 (molecular proportions)
Acid Ratio (NTAP:Acid)~1 : 4.0-4.7 (molecular proportions)
Initial Reaction pH< 7
Reaction Temperature20-65 °C
Final pH for Precipitation0.2-0.5
Precipitation Temperature0-10 °C
Reported Yield82.5-88.5%
Reported Purity~99.5%

Data sourced from Google Patents. prepchem.comgoogle.com

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, serves as an effective and inexpensive reducing agent for converting aromatic nitro compounds. organic-chemistry.org In the context of 2,4,5,6-tetraaminopyrimidine synthesis, sodium dithionite can be used to reduce 5-nitroso-2,4,6-triaminopyrimidine. While specific procedural details for this exact reaction are less commonly published in direct comparison to the zinc dust method, the general application of sodium dithionite for nitro group reduction is well-established. organic-chemistry.orgnih.gov The process typically involves treating the nitroso compound with an aqueous solution of sodium dithionite. umich.edu However, the purity of the resulting this compound from this process is reported to be lower, in the range of 60-90%, with yields under 75%. google.com

Catalytic hydrogenation offers an alternative route for the reduction of 5-nitroso-2,4,6-triaminopyrimidine. This method can be employed to produce 2,4,5,6-tetraaminopyrimidine, which is suitable as a developer component in oxidation hair dyes. google.com

One of the prominent catalysts used for such reductions is Raney-Nickel . mdpi.com This nickel-aluminum alloy is activated by treatment with a hot sodium hydroxide (B78521) solution, creating a porous, high-surface-area nickel catalyst. youtube.com This catalyst is effective in various hydrogenation reactions, including the reduction of nitro compounds. mdpi.com The process involves reacting the organic molecule with hydrogen gas in the presence of the Raney-Nickel catalyst. youtube.com

Another approach involves the use of nickel salts with sodium borohydride . This combination generates a highly active form of nickel catalyst in situ for the reduction.

Catalytic Hydrogenation of 2,4,6-Triamino-5-phenylazopyrimidine

An alternative precursor for the synthesis of this compound is 2,4,6-triamino-5-phenylazopyrimidine. The cleavage of the azo bond (-N=N-) in this molecule via catalytic hydrogenation yields the desired tetra-aminated pyrimidine.

The catalytic hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine is effectively carried out using a palladium on carbon (Pd/C) catalyst. google.com This heterogeneous catalyst is widely used for various hydrogenation and hydrogenolysis reactions in organic synthesis. wikipedia.org The reaction is typically performed by suspending the azo-pyrimidine and the Pd/C catalyst in a solvent such as water or an alcohol. google.com

The hydrogenation is conducted in an autoclave under hydrogen pressure, typically ranging from 5 to 10 bar, and at elevated temperatures, generally between 90°C and 115°C, for a duration of about one hour. google.com After the reaction is complete and the mixture has cooled, the catalyst is filtered off. The this compound is then precipitated by acidifying the filtrate with sulfuric acid. google.com This method allows for the formation of aniline (B41778) sulfate as a byproduct, which remains in the mother liquor. google.com

Table 2: Reaction Parameters for Catalytic Hydrogenation of 2,4,6-Triamino-5-phenylazopyrimidine

ParameterValue
CatalystPalladium on Carbon (Pd/C)
SolventWater or Alcohol
Hydrogen Pressure5-10 bar
Reaction Temperature90-115 °C
Reaction Time~1 hour

Data sourced from Google Patents. google.com

Optimization of Synthetic Parameters and Reaction Conditions

The efficiency and success of synthesizing this compound are highly dependent on the careful control of several key parameters. These include temperature, pH, pressure, and the choice of solvent, all of which play a crucial role in the reaction's outcome.

Temperature Regimes for Reaction Control

Temperature is a critical factor in the synthesis of this compound, influencing both reaction rate and product purity. In the reduction of 5-nitroso-2,4,6-triaminopyrimidine using zinc dust, the reaction is typically conducted at a temperature of about 20°C to 65°C. prepchem.comgoogle.com A preferred range is between 60°C and 65°C. google.com Maintaining the temperature within this range is crucial for the formation of the acid salt of 2,4,5,6-tetraaminopyrimidine. prepchem.comgoogle.com Subsequently, during the precipitation of the final sulfate salt, the temperature is lowered to about 0°C to 10°C to ensure maximum recovery. prepchem.comgoogle.com

In another method involving the catalytic hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine, the reaction temperature is maintained between 50°C and 180°C, with a preference for 80°C to 120°C. google.com For the reduction of 2,4,6-triamino-5-nitrosopyrimidine with sodium dithionite, the reaction temperature is allowed to reach 60°C. google.com

Table 1: Temperature Regimes in this compound Synthesis

Synthetic RoutePrecursorReducing Agent/CatalystReaction Temperature (°C)Precipitation Temperature (°C)
Zinc Reduction5-Nitroso-2,4,6-triaminopyrimidineZinc Dust20-65 prepchem.comgoogle.com0-10 prepchem.comgoogle.com
Catalytic Hydrogenation2,4,6-Triamino-5-phenylazopyrimidinePalladium on Carbon50-180 google.comNot specified
Dithionite Reduction2,4,6-Triamino-5-nitrosopyrimidineSodium Dithioniteup to 60 google.com5 google.com

pH Control and Influence of Acidic Environments

Precise pH control is paramount throughout the synthesis of this compound, particularly in methods involving metallic reducing agents. In the zinc reduction process, the initial reaction mixture is maintained at a pH below 7. prepchem.comgoogle.com Following the initial reduction, the pH is adjusted to approximately 2.0 to 2.5 with a suitable acid, such as hydrochloric acid, to form a solution of the acid salt. prepchem.comgoogle.com The final precipitation of the sulfate salt is achieved by adding sulfuric acid to lower the pH to a range of 0.2 to 0.5. prepchem.comgoogle.com

For the catalytic hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine, after the initial reaction, the pH is adjusted to below 1 by the addition of sulfuric acid to precipitate the product. google.com In syntheses involving the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) to produce a related triamino-hydroxypyrimidine, the hydrogenation is carried out in an acidic, neutral, or weakly alkaline range below pH 9. google.comgoogle.com

Table 2: pH Control in this compound Synthesis

StageProcesspH RangeReagent
Initial ReductionZinc Reduction< 7 prepchem.comgoogle.comSuitable Acid (e.g., HCl)
Salt Solution FormationZinc Reduction2.0 - 2.5 prepchem.comgoogle.comSuitable Acid (e.g., HCl)
Final PrecipitationZinc Reduction0.2 - 0.5 prepchem.comgoogle.comSulfuric Acid
PrecipitationCatalytic Hydrogenation< 1 google.comSulfuric Acid
HydrogenationCatalytic Hydrogenation of related compound< 9 google.comgoogle.com-

Pressure Considerations in Catalytic Hydrogenation

In synthetic routes employing catalytic hydrogenation, pressure is a key parameter that influences the reaction rate and efficiency. For the hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine, hydrogen pressures ranging from 0 to 60 bar are utilized, with a preferred range of 0 to 10 bar. google.com Similarly, in the catalytic hydrogenation of the related compound 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, hydrogen pressures of 3 to 150 bar are applied, with a more common range being 10 to 60 bar. google.com The use of elevated pressure facilitates the reduction of the starting material to the desired amine.

Selection and Impact of Solvent Systems

The choice of solvent is critical for the solubility of reactants and the facilitation of the reaction. Water is a commonly used solvent in the synthesis of this compound. prepchem.comgoogle.comgoogle.com In the zinc reduction method, the reaction is carried out in an aqueous slurry of 5-nitroso-2,4,6-triaminopyrimidine. google.com For the catalytic hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine, the reaction can be conducted with the starting material suspended in water or alcohol, or dissolved in a diluted base. google.com The use of an ethanol (B145695) solvent system has also been reported in the highly efficient hydrogenation of a related dinitropyridine compound using a palladium on carbon catalyst. mdpi.com The solubility of this compound in water and dimethyl sulfoxide (B87167) is also noted. fishersci.ca

Strategies for Process Efficiency and Product Purity Enhancement in this compound Synthesis

Washing the filtered product is another crucial step for purity enhancement. The filter cake obtained after precipitation is typically washed with water to remove any remaining impurities. google.comgoogle.com In some procedures, the washing is performed with water at a specific temperature, for example, 60°-70°C, to improve the removal of soluble byproducts. google.com

The choice of the reducing agent and the reaction pathway can also significantly impact purity and yield. For example, a process utilizing zinc dust is reported to increase the purity of the product to about 99.5%, a significant improvement over methods using sodium dithionite which may yield purities in the range of 60-90%. google.com Furthermore, catalytic hydrogenation methods, such as those using a palladium on carbon catalyst, have been developed to achieve high yields and purity. google.commdpi.com

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound typically involves the reduction of a 5-nitroso or a 5-nitro group on the pyrimidine ring to an amino group. In the case of the reduction of 5-nitroso-2,4,6-triaminopyrimidine, the reaction proceeds through the formation of an intermediate acid salt of 2,4,5,6-tetraaminopyrimidine. google.com This intermediate is then converted to the final sulfate salt by the addition of sulfuric acid. google.com

Catalytic hydrogenation is another important mechanistic pathway. In this process, a catalyst, such as palladium on carbon, facilitates the reaction of hydrogen gas with the starting material. google.com This leads to the reduction of the target functional group, for example, a phenylazo or nitro group, to form the corresponding amine. google.comgoogle.com The stability and solubility of this compound make it a valuable building block in organic synthesis, allowing researchers to explore new reaction pathways. chemimpex.com

Chemical Transformations and Derivatization Strategies of 2,4,5,6 Tetraaminopyrimidine Sulfate

Fundamental Reactivity of the Pyrimidine (B1678525) Core and Amino Moieties

The reactivity of 2,4,5,6-tetraaminopyrimidine (B94255) is largely dictated by the electron-rich nature of the pyrimidine ring, a consequence of the four amino substituents. These amino groups enhance the nucleophilicity of the ring and are themselves sites for various chemical modifications.

Oxidation Reactions and Resulting Derivative Formation

The oxidation of 2,4,5,6-tetraaminopyrimidine can lead to a variety of derivatives, with the outcome dependent on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions can result in the formation of colored complexes, a property that has been historically utilized in applications such as hair dyes. While specific oxidation products of 2,4,5,6-tetraaminopyrimidine itself are not extensively detailed in the provided search results, the oxidation of related pyrimidine nucleosides has been studied. For instance, osmium tetroxide has been used to oxidize pyrimidine nucleosides like thymidine (B127349) and uridine. nih.gov

Table 1: Examples of Oxidizing Agents for Pyrimidine Derivatives

Oxidizing AgentSubstrate ExampleProduct Type
Hydrogen Peroxide2,4-Diamino-6-chloropyrimidine2,4-Diamino-6-chloropyrimidine-3-oxide
m-Chloroperbenzoic acid (m-CPBA)2,4-Diamino-6-chloropyrimidine2,4-Diamino-6-chloropyrimidine-3-oxide
Osmium Tetroxide1-methyluracil5,6-dihydro-4,5,6-trihydroxy-1-methyl-2-pyrimidone nih.gov

Reduction Reactions and their Chemical Outcomes

Reduction reactions are crucial for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate (B86663) itself. A common industrial route involves the reduction of 2,4,6-triamino-5-nitrosopyrimidine. google.comgoogle.comprepchem.com Various reducing agents can be employed for this transformation.

Historically, ammonium (B1175870) sulfide (B99878) was used as a reducing agent. google.comgoogle.com Sodium dithionite (B78146) is another frequently used reagent, though this method can lead to the formation of sulfamate (B1201201) impurities. google.comgoogle.com To achieve higher purity and yield, processes utilizing zinc dust in the presence of an acid, such as hydrochloric acid, have been developed. google.comprepchem.com This method proceeds by forming an acid salt of 2,4,5,6-tetraaminopyrimidine, which is then converted to the sulfate salt. google.comprepchem.com Catalytic hydrogenation is another effective method, employing catalysts like palladium on carbon or Raney nickel. google.com

Table 2: Common Reducing Agents for the Synthesis of 2,4,5,6-Tetraaminopyrimidine

Reducing AgentPrecursorKey Features of the Process
Zinc dust and acid (e.g., HCl)2,4,6-Triamino-5-nitrosopyrimidineHigh yield (82.5-88.5%) and high purity (approx. 99.5%). google.com
Sodium dithionite2,4,6-Triamino-5-nitrosopyrimidineCan result in sulfamate impurities. google.comgoogle.com
Ammonium sulfide2,4,6-Triamino-5-nitrosopyrimidineAn older method for the reduction. google.comgoogle.com
Catalytic Hydrogenation (e.g., Pd/C, Raney nickel)2,4,6-triamino-5-phenylazopyrimidine or 2,4,6-triamino-5-nitrosopyrimidineCan be performed with various catalysts and conditions. google.com

Substitution Reactions and Functionalization Pathways

The amino groups on the pyrimidine ring are susceptible to substitution reactions, opening up pathways for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions are a common strategy for modifying pyrimidine rings, particularly those activated by electron-withdrawing groups or in which the leaving group is a halogen. mdpi.com While the provided information does not give specific examples of substitution reactions directly on 2,4,5,6-tetraaminopyrimidine, the general principles of pyrimidine chemistry suggest that reactions with alkylating agents or acylating agents are feasible. iu.edu For instance, the acylation of primary amines with reagents like trifluoroacetic anhydride (B1165640) is a well-established derivatization technique. iu.edu

Synthesis of Advanced Pyrimidine-Based Scaffolds

The versatile reactivity of 2,4,5,6-tetraaminopyrimidine makes it a valuable building block for the synthesis of more complex molecular architectures, including Schiff base ligands and fused heterocyclic systems.

Condensation Reactions for Schiff Base Ligands utilizing 2,4,5,6-Tetraaminopyrimidine

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry. researchgate.net The multiple amino groups of 2,4,5,6-tetraaminopyrimidine make it an excellent candidate for forming Schiff base ligands. These reactions typically involve refluxing the tetraaminopyrimidine with a suitable carbonyl compound in a solvent like ethanol (B145695). unn.edu.ng The resulting Schiff base ligands can then be used to form metal complexes. researchgate.netunn.edu.ngnih.gov

Table 3: Examples of Schiff Base Synthesis from Aminopyrimidines

Amine ReactantCarbonyl ReactantResulting Schiff Base Type
2-Amino-4,6-dimethylpyrimidine5-NitrosalicylaldehydeBidentate Schiff base ligand unn.edu.ng
Pyrimidine amine2-Hydroxy-1-naphthaldehydeSchiff base ligand for metal complexes researchgate.net
4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehydeAromatic amine5-Iminomethylpyrimidine derivatives mdpi.com

Annulation Reactions for Heterocyclic Ring Systems (e.g., Pteridines, Pterins)

2,4,5,6-Tetraaminopyrimidine is a key precursor in the synthesis of pteridines and pterins, which are bicyclic heterocyclic compounds. nih.gov Pteridines are formed by the condensation of a 1,2-dicarbonyl compound with 2,4,5,6-tetraaminopyrimidine. This reaction, known as the Traube pteridine (B1203161) synthesis, is a fundamental method for constructing the pteridine ring system.

Pterins are a class of pteridines characterized by a 4-oxo or 4-amino substituent. nih.gov The synthesis of pterin-based compounds often involves multi-step sequences. For example, pterin-sulfa conjugates have been synthesized by developing an acyl-protected formyl-pterin intermediate. nih.gov The reaction of 2,4,5,6-tetraaminopyrimidine with α,β-unsaturated ketones can also lead to the formation of fused pyrimido[4,5-b] unn.edu.ngdiazepine (B8756704) systems. researchgate.net

Table 4: Synthesis of Pteridine and Related Heterocycles

Pyrimidine PrecursorReagentResulting Heterocycle
2,4,5,6-Tetraaminopyrimidine1,2-Dicarbonyl compoundPteridine
(2,4-diaminopteridin-6-yl)methanolTriphenyl phosphine (B1218219) and bromine6-bromomethyl pterin (B48896) analog nih.gov
5,8-dichloro-2,3-dicyanoquinoxalineBenzamidines4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines nih.gov

Chemo- and Regioselectivity in 2,4,5,6-Tetraaminopyrimidine Sulfate Derivatization

The derivatization of this compound presents a significant challenge in terms of controlling chemo- and regioselectivity due to the presence of four amino groups with varying degrees of nucleophilicity. The inherent electronic properties of the pyrimidine ring and the influence of reaction conditions play a crucial role in directing the outcome of chemical transformations. The amino groups at positions 2 and 4 are part of an amidine system, while the amino groups at positions 5 and 6 are vicinal to each other, resembling an ortho-diamine system on an electron-rich heterocyclic core. This structural arrangement leads to distinct reactivity patterns.

The most extensively studied and well-understood examples of regioselective derivatization of 2,4,5,6-tetraaminopyrimidine involve condensation reactions with 1,2-dicarbonyl compounds, which lead to the formation of pteridines. This reaction, known as the Gabriel-Isay condensation, demonstrates a high degree of regioselectivity, with the more nucleophilic 5- and 6-amino groups preferentially reacting with the dicarbonyl moiety. nih.gov

The selectivity of this condensation is significantly influenced by the reaction pH. For instance, in the synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine salts from this compound and 1,3-dihydroxyacetone, controlling the pH in the range of 1.0 to 2.5 is critical for achieving the desired product. google.com At this acidic pH, the more basic amino groups at positions 2 and 4 are likely protonated, reducing their nucleophilicity and allowing the less basic but spatially proximate 5- and 6-amino groups to react with the dicarbonyl compound.

A similar high regioselectivity is observed in the reaction of 2,4,5,6-tetraaminopyrimidine with 3-dimethylaminopropiophenones in absolute ethanol. This reaction yields 6,8-diamino-4-aryl-2,3-dihydropyrimido[4,5-b] google.comnih.govdiazepines, indicating that the condensation occurs selectively at the 5- and 6-amino positions to form the seven-membered diazepine ring. uchile.cl

The following table summarizes the regioselective condensation reactions of this compound with various electrophiles.

ElectrophileReaction ConditionsProductObserved SelectivityReference
1,3-DihydroxyacetoneAqueous solution, pH 1.0-2.52,4-Diamino-6-(hydroxymethyl)pteridine saltsSelective condensation at the 5- and 6-amino groups. google.com
3-DimethylaminopropiophenonesAbsolute ethanol6,8-Diamino-4-aryl-2,3-dihydropyrimido[4,5-b] google.comnih.govdiazepinesSelective condensation at the 5- and 6-amino groups. uchile.cl
α-Dicarbonyl compounds (general)Typically mild acidic or neutral conditionsPteridine derivativesPreferential reaction at the 5- and 6-amino groups. nih.gov

While condensation reactions have been well-documented, systematic studies on the chemo- and regioselectivity of other derivatization strategies, such as acylation and alkylation of this compound, are less common in the literature. However, general principles of amine reactivity and studies on related polyaminopyrimidines can provide insights.

The nucleophilicity of the amino groups in 2,4,5,6-tetraaminopyrimidine is expected to follow the order 5-NH2 > 6-NH2 > 4-NH2 > 2-NH2, based on the electronic effects within the pyrimidine ring. The 5-amino group, being ortho to two activating amino groups and meta to the ring nitrogens, is the most nucleophilic. Conversely, the 2- and 4-amino groups are part of amidine systems and are deactivated by the adjacent electron-withdrawing ring nitrogens.

This differential reactivity can, in principle, be exploited for selective derivatization under carefully controlled conditions. For instance, selective acylation of the most nucleophilic amino group might be achievable using a stoichiometric amount of a mild acylating agent at low temperatures. However, achieving mono-substitution without competing reactions at other positions remains a significant synthetic challenge.

The following table outlines the expected selectivity for various derivatization strategies based on the inherent reactivity of the amino groups, though specific experimental data for this compound is limited.

Derivatization StrategyExpected Major ProductControlling FactorsReference (Analogous Systems)
Acylation5-Acylamino-2,4,6-triaminopyrimidineStoichiometry of acylating agent, temperature, solvent.General principles of amine reactivity.
Alkylation5-Alkylamino-2,4,6-triaminopyrimidineNature of the alkylating agent, reaction conditions (pH, solvent).Studies on regioselective alkylation of other polyaminopyrimidines.

Applications in Organic Synthesis and Advanced Materials

Role as a Key Intermediate in Pharmaceutical Synthesis

2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) serves as a crucial component in the development of various pharmaceuticals, particularly in the synthesis of biologically active molecules targeting a range of diseases. chemimpex.com Its stability and solubility in water and dimethyl sulfoxide (B87167) further enhance its utility in medicinal chemistry and drug development research. chemimpex.comfishersci.ca

This compound is a well-established intermediate in the production of the anticancer drug Methotrexate. fishersci.ca In the synthesis process, 5-nitroso-2,4,6-triaminopyrimidine (B18466) can be reduced using zinc in an acidic medium to yield 2,4,5,6-Tetraaminopyrimidine sulfate, which is then further converted into Methotrexate. Methotrexate functions by inhibiting the enzyme dihydrofolate reductase, which is critical for DNA synthesis and cell division, thereby disrupting folate metabolism and inhibiting the growth of cancer cells.

Beyond its role in synthesizing specific named drugs, this compound is a foundational building block for a broader class of biologically active pyrimidine (B1678525) derivatives. chemimpex.comrokchem.co.uk Its tetra-substituted nature allows for various chemical reactions, including oxidation, reduction, and substitution, leading to a diverse range of substituted pyrimidine compounds. These derivatives are explored in pharmaceutical development for therapies targeting cancer and infectious diseases. chemimpex.com

Interactive Table: Pharmaceutical Applications

Application AreaSpecific RoleTarget Disease/Mechanism
Anticancer AgentsIntermediate for Methotrexate Synthesis fishersci.caInhibits dihydrofolate reductase, disrupting cancer cell growth
General Pharmaceutical DevelopmentVersatile building block chemimpex.comrokchem.co.ukSynthesis of various biologically active molecules for cancer and infectious diseases chemimpex.com

Application in Dye Chemistry

The chemical properties of this compound make it a significant component in the field of dye chemistry, from consumer products to innovative biomaterial applications.

This compound is a key ingredient used as a developer in oxidative hair dye formulations. discofinechem.comnih.govresearchgate.net In this process, the compound, as a primary intermediate, reacts with coupling compounds in the presence of an oxidizing agent like hydrogen peroxide to form colored molecules that permanently dye hair. nih.gov It is one of several heterocyclic derivatives, such as 4,5-diamino-1-methyl-pyrazole and 2-amino-3-hydroxypyridine, used in the industry to achieve a range of hair colors. google.com

Recent research has explored the use of this compound in developing environmentally friendly dyeing processes for biomaterials. nih.gov In one study, it was used as a precursor for an in situ, one-step laccase-catalyzed coloration of wood fibers for producing medium-density fiberboard (MDF). nih.govfrontiersin.orgnih.gov The laccase enzyme was used to catalyze the polymerization of various aromatic compounds, including this compound, to form dyes directly on the wood fibers. frontiersin.orgnih.gov However, in this specific study, the laccase appeared to be inactive on this compound under the tested pH conditions, as no significant color difference was observed compared to controls without the enzyme. researchgate.net Despite this, the study successfully demonstrated the potential of laccase-catalyzed dyeing with other precursors to create a variety of colors and confer new hydrophobic properties to the fiberboard, offering a milder alternative to harsh chemical treatments. nih.gov

Interactive Table: Research Findings in Laccase-Catalyzed Wood Fiber Dyeing

Precursor CompoundpH ConditionLaccase Incubation TimeResult
This compoundpH 3 & pH 9Up to 24 hoursNo detectable difference occurred compared to controls; laccase seemed inactive on this precursor. researchgate.net
Other tested aromatic compounds (e.g., resorcinol, p-phenylenediamine)pH 3 & pH 9Up to 24 hoursYielded a variety of colored products, demonstrating the viability of the laccase-catalyzed dyeing process. nih.govfrontiersin.orgnih.gov

Contributions to Material Science Research

The utility of this compound extends into the realm of material science. chemimpex.com Researchers are exploring its potential in the creation of novel materials, including polymers and coatings, owing to its unique chemical properties. chemimpex.com Its structure as a tetraamine (B13775644) derivative of pyrimidine makes it a candidate for incorporation into complex polymer chains, potentially imparting specific functionalities or enhancing material properties. chemimpex.com

Potential in Polymer and Coating Development

The distinct chemical properties of this compound have led to its exploration in the creation of novel polymers and coatings. chemimpex.com The multiple amino groups on the pyrimidine ring offer reactive sites for polymerization reactions. This allows for the formation of cross-linked polymer networks with potentially high thermal stability and specific mechanical properties. Researchers are investigating its use in developing specialized polymers that could be applied in advanced coatings, leveraging the compound's structural characteristics to enhance durability and performance.

The development of new materials, particularly in the fields of polymers and coatings, is an area where the unique chemical properties of this compound are being explored. chemimpex.com

Utility in Agricultural Chemical Development

In the agricultural sector, this compound is utilized in the formulation of agrochemicals. chemimpex.com It can function as a key component in products designed for crop protection, where it may act as a growth regulator or a herbicide. chemimpex.com The compound's ability to be integrated into these formulations highlights its utility in developing effective solutions for modern agriculture.

Computational and Theoretical Investigations of 2,4,5,6 Tetraaminopyrimidine Sulfate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663), DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties.

Theoretical studies on analogous pyrimidine (B1678525) derivatives often employ DFT methods, such as B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), to achieve a balance between accuracy and computational cost. These calculations typically start with the optimization of the molecular structure to find the lowest energy conformation. For 2,4,5,6-tetraaminopyrimidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyrimidine ring and its four amino substituents, as well as the relative orientation of the sulfate counter-ion.

Based on studies of similar aminopyrimidines, the pyrimidine ring is expected to be largely planar, with the amino groups potentially showing some pyramidalization. The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. The NIST WebBook provides an experimental IR spectrum for 2,4,5,6-tetraaminopyrimidine sulfate, which could serve as a valuable reference for such a comparison. nist.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrimidine Ring (General)

Bond/AngleTypical Calculated Value (Å/°)
C-N (ring)~1.33 - 1.38 Å
C-C (ring)~1.39 - 1.42 Å
C-NH₂~1.35 - 1.38 Å
N-C-N (angle)~115° - 120°
C-N-C (angle)~118° - 122°
H-N-H (angle)~115° - 120°

Note: This table provides generalized data for a substituted pyrimidine ring based on common findings in computational chemistry literature for similar molecules. Specific values for this compound would require dedicated calculations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility, solvation effects, and intermolecular interactions of this compound in different environments.

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent like water, and the trajectories of all atoms are calculated by integrating Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

For this compound, MD simulations could reveal how the sulfate ion interacts with the protonated tetraaminopyrimidine cation. It would also show the hydrogen bonding patterns between the amino groups and surrounding water molecules. Such studies are crucial for understanding its solubility and behavior in aqueous solutions, which is noted to be soluble in water and dimethyl sulfoxide (B87167). fishersci.ca While specific MD studies on this exact compound are not readily found, research on similar heterocyclic compounds highlights the utility of this method in understanding their behavior in biological systems, such as interactions with proteins or nucleic acids. nih.govmdpi.com

Prediction of Reactivity and Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations provide several descriptors that help in predicting these properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For aminopyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and the amino groups, while the LUMO is typically distributed over the pyrimidine ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. Red-colored regions in an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. For 2,4,5,6-tetraaminopyrimidine, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfate group are expected to be regions of negative potential, while the hydrogen atoms of the amino groups would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other molecules. libretexts.org

Table 2: Predicted Electronic Properties and Reactivity Descriptors (General)

PropertyPredicted Trend for 2,4,5,6-TetraaminopyrimidineSignificance
HOMO Energy Relatively highGood electron donor
LUMO Energy Relatively lowPotential electron acceptor
HOMO-LUMO Gap Moderate to smallIndicative of reactivity
Dipole Moment Non-zeroPolar molecule
Mulliken Charges Negative on N (ring), Positive on H (amino)Indicates charge distribution
Molecular Electrostatic Potential Negative potential around ring nitrogens, Positive around amino hydrogensPredicts sites for intermolecular interactions

Note: This table is based on general principles and findings for similar aminopyrimidine compounds. Precise values for this compound would necessitate specific computational studies.

Analytical Methodologies for 2,4,5,6 Tetraaminopyrimidine Sulfate and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) and its derivatives. The polarity of the molecule, stemming from its multiple amino groups and the presence of the sulfate salt, dictates the choice of specific chromatographic conditions.

Micellar Liquid Chromatography (MLC) has emerged as a robust method for the quantification of 2,4,5,6-Tetraaminopyrimidine sulfate. This technique utilizes a mobile phase containing a surfactant, such as Tween-20 or sodium dodecyl sulfate (SDS), at a concentration above its critical micelle concentration. sigmaaldrich.com The resulting micelles create a biphasic system with a hydrophobic core and a hydrophilic exterior, enabling the separation of both polar and nonpolar analytes. fishersci.ca

A specific MLC method has been developed for the determination of this compound salt. rsc.org This method offers a reliable approach for the quantification of the compound in pharmaceutical-grade samples. The key parameters of this MLC method are summarized in the table below.

Table 1: MLC Method Parameters for this compound Quantification

ParameterCondition
Stationary Phase NUCLEODUR C18 Pyramid
Mobile Phase 5% n-butanol in 0.05 mol/L Tween-20
Flow Rate 1.0 mL/min
Temperature 25 °C
Injection Volume 20 µL
Detection UV at 215 nm
Data sourced from Mishra, R. et al., Asian Journal of Pharmacy and Life Science, 2011. rsc.org

The advantages of MLC include the direct injection of physiological samples, enhanced separation selectivity, and the use of less toxic and flammable mobile phases compared to traditional reversed-phase liquid chromatography. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for identifying the products of photodegradation of organic molecules like this compound. chemimpex.com While specific studies on the photodegradation of this particular compound are not widely published, the methodology is well-established for related substances. nih.govchemicalbook.com The process involves exposing a solution of the compound to controlled light conditions and then analyzing the resulting mixture.

The LC component separates the parent compound from its degradation products based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information about the molecular weight and structure of the degradation products. chemicalbook.com This technique is highly sensitive and selective, allowing for the identification of trace-level impurities and degradation products in complex matrices. organicchemistrydata.org The identification of such products is crucial for understanding the stability of the compound and its potential environmental fate. chemimpex.com

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a public spectrum for this compound is not readily available, NMR is a standard method for the characterization of such organic molecules. For the related compound, 2,4,6-Triaminopyrimidine, ¹H NMR and ¹³C NMR spectra have been documented. nist.govthermofisher.com For this compound, ¹H NMR would be expected to show signals corresponding to the amino protons and any C-H protons on the pyrimidine (B1678525) ring. ¹³C NMR would provide signals for the carbon atoms in the pyrimidine ring, with their chemical shifts influenced by the attached amino groups. lgcstandards.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound has been recorded and is available in the NIST WebBook. The spectrum was obtained on a solid sample dispersed in a potassium bromide (KBr) disc. Key absorptions would be expected for the N-H stretching of the amine groups, C=N and C=C stretching of the pyrimidine ring, and the characteristic strong absorptions of the sulfate anion. One source confirms the compound has been characterized by IR spectroscopy.

UV-Vis Spectroscopy: 2,4,5,6-Tetraaminopyrimidine has been characterized by UV spectroscopy, showing absorption maxima (λmax) at 202 nm and 274 nm. These absorptions are due to electronic transitions within the pyrimidine ring system.

Elemental Analysis for Compositional Assessment

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with a molecular formula of C₄H₈N₆·H₂SO₄, the theoretical elemental composition can be calculated based on its molecular weight of 238.23 g/mol . sigmaaldrich.com

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01448.0420.17%
HydrogenH1.011010.104.24%
NitrogenN14.01684.0635.28%
OxygenO16.00464.0026.86%
SulfurS32.06132.0613.46%

Experimental results from elemental analysis are compared against these theoretical values to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of pharmaceutical intermediates like this compound. While a specific monograph for this compound may not be universally available, methods developed for similar pyrimidine derivatives provide a strong basis for its analysis. For instance, an HPLC method for the purity analysis of the related compound 2,4,5-triamino-6-hydroxypyrimidine sulfate has been detailed in a patent. This method utilizes a C18 column and a UV detector, which are common and versatile components in HPLC systems.

A typical HPLC method for the purity determination of this compound would involve dissolving the sample in a suitable solvent, such as water or a mixture of water and an organic solvent like acetonitrile, and injecting it into the HPLC system. The separation of the main compound from its impurities would be achieved using a reversed-phase column with a buffered mobile phase. The purity is then calculated by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram. The purity of commercially available this compound is often stated as ≥97% or ≥98%. fishersci.canih.gov

Biological and Biomedical Research Perspectives of 2,4,5,6 Tetraaminopyrimidine Sulfate Derivatives

Investigation of Derivatives for Specific Biological Activities

Derivatives of 2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) have been a focal point of research for their potential as therapeutic agents, exhibiting a broad spectrum of biological activities.

Antimicrobial Properties

The pyrimidine (B1678525) core is a constituent of various antibacterial and antifungal agents. nih.govresearchgate.net Derivatives of 2,4,5,6-Tetraaminopyrimidine have been synthesized and evaluated for their antimicrobial efficacy. For instance, a series of tetramethylenethieno[2,3-d]pyrimidine derivatives demonstrated in vitro activity against both bacteria and fungi. nih.gov Notably, 4-benzolhydrazino-5,6-tetramethylenethieno[2,3-d]pyrimidine showed a minimum inhibitory concentration (MIC) of 7.81 micrograms/ml against E. Coli and C. albicans. nih.gov Another study on 6-substituted pyrimidine-2,4-dione derivatives reported moderate to good antibacterial activity against E. coli and S. aureus. medwinpublishers.com Similarly, novel tetrahydropyrimidine (B8763341) derivatives have shown promising antibacterial and antifungal activities. nih.govchemrevlett.com The antimicrobial potential often depends on the nature and position of substituents on the pyrimidine ring. chemrevlett.com For example, 6-Chloro-2,4-diamino pyrimidine was screened for its activity against several bacteria and fungi, though it exhibited low activity compared to standard drugs. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Target Microorganism(s) Key Findings
Tetramethylenethieno[2,3-d]pyrimidines E. coli, C. albicans 4-benzolhydrazino derivative showed MIC of 7.81 µg/ml. nih.gov
6-Substituted pyrimidine-2,4-diones E. coli, S. aureus Moderate to good antibacterial activity observed. medwinpublishers.com
Tetrahydropyrimidines Gram-positive and Gram-negative bacteria, Fungi Compounds 4e, 4f, and 4k showed the lowest MIC (0.20 mg/mL) against Trichophyton mentagrophytes. nih.gov
N-formyl tetrahydropyrimidines Gram-positive and Gram-negative bacteria, Aspergillus niger Compounds with -F, -OCH3, -Cl, -NO2 substituents showed enhanced activity. chemrevlett.com
6-Chloro-2,4-diamino pyrimidine Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans Exhibited low antibacterial and antifungal activity. researchgate.net

Antiviral Properties

The pyrimidine scaffold is also a key component in several antiviral drugs. nih.gov Research has explored derivatives of 2,4,5,6-Tetraaminopyrimidine for their potential to combat viral infections. For example, 2,4,5-trisubstituted pyrimidines have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov One such derivative, compound 16c, demonstrated highly potent anti-HIV-1 activity and an improved resistance profile compared to the approved drug etravirine. nih.gov Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been investigated as potential antiviral agents, with some showing activity against viruses like influenza A, hepatitis C, and human cytomegalovirus by targeting the epidermal growth factor receptor (EGFR) which is involved in their infection processes. mdpi.com Libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides have also been synthesized and screened, identifying compounds with antiviral activity against the Sendai virus. nih.gov

Anticancer Properties and Associated Mechanisms of Action

The quest for novel anticancer agents has led to the extensive investigation of pyrimidine derivatives. nih.gov These compounds can disrupt DNA synthesis and cell division, leading to cancer cell death. nih.gov

Several studies have highlighted the anticancer potential of 2,4,5,6-Tetraaminopyrimidine derivatives. For instance, 2,4,6-trisubstituted pyrimidine derivatives have shown moderate to potent antiproliferative activities against various human tumor cell lines, including prostate, gastric, and breast cancer cells. sioc-journal.cn One promising compound, 19q, exhibited significant inhibitory activity against PC-3 prostate cancer cells and was found to induce apoptosis by modulating the expression of Bcl-2 family proteins. sioc-journal.cn

Other research has focused on designing pyrimidine derivatives that target specific molecular pathways in cancer. Novel pyrimidine-hydrazone hybrids have demonstrated inhibitory activity against several cancer cell lines and were suggested to have a synergistic anticancer effect. nih.gov Molecular docking studies have indicated that some of these derivatives may act by inhibiting topoisomerase II and intercalating with DNA. nih.gov Furthermore, some aminopyrimidine-2,4-diones and related compounds have been designed as dual-target inhibitors of BRD4 and PLK1, two proteins implicated in cancer progression. nih.gov

Table 2: Anticancer Activity and Mechanisms of Selected Pyrimidine Derivatives

Derivative Class Cancer Cell Line(s) Mechanism of Action
2,4,6-Trisubstituted pyrimidines PC-3 (prostate), MGC-803 (gastric), MCF-7 (breast), HGC-27 (gastric) Induction of apoptosis via regulation of Bax, Bcl-2, and p53. sioc-journal.cn
Pyrimidine-hydrazone hybrids LoVo (colon), MCF-7 (breast), A549 (lung), HeLa (cervical) Inhibition of topoisomerase II, DNA intercalation. nih.gov
Aminopyrimidine-2,4-diones Breast, lung, prostate, hematological malignancies Dual inhibition of BRD4 and PLK1. nih.gov
4,5,6,7-tetrabromo-1H-benzimidazole derivatives MCF-7 (breast), CCRF-CEM (leukemia) Induction of mitochondrial apoptotic pathway. nih.gov

Modulation of Biochemical Pathways

Derivatives of 2,4,5,6-Tetraaminopyrimidine can influence crucial biochemical pathways, such as the folate and purine (B94841) synthesis pathways, which are vital for cell growth and proliferation.

The de novo synthesis of purine nucleotides is a fundamental process that relies on folate-dependent enzymes. nih.gov Antifolate drugs, which often contain a pyrimidine core, can inhibit these enzymes. For example, some thieno[2,3-d]pyrimidine (B153573) derivatives act as antifolates, inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase), two key enzymes in the purine synthesis pathway. nih.gov This inhibition disrupts the production of purines, which are essential building blocks for DNA and RNA. researchgate.netutah.edu The structure of 2,4,5,6-tetraaminopyrimidine is related to the pteridine (B1203161) ring of folic acid, suggesting its derivatives can act as folate antagonists. nih.gov

Enzyme Inhibition Studies Involving Related Compounds

The structural similarity of 2,4,5,6-Tetraaminopyrimidine to various biological molecules makes its derivatives promising candidates for enzyme inhibition. As mentioned, derivatives can inhibit key enzymes in the folate and purine synthesis pathways, such as dihydrofolate reductase (DHFR), GARFTase, and AICARFTase. nih.gov

Furthermore, research has explored the inhibition of other enzymes. For instance, aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives, which are structurally related to 2,4,5,6-Tetraaminopyrimidine, have been designed as inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov Other pyrimidine derivatives have been investigated as inhibitors of kinases like CK2 and PIM-1, which are involved in cancer cell signaling. nih.gov

Studies on Interactions with Biological Systems and Macromolecules

The biological effects of 2,4,5,6-Tetraaminopyrimidine derivatives are rooted in their interactions with various biological systems and macromolecules. Molecular docking simulations have been employed to predict the binding affinities of these compounds with their targets, such as DNA and specific enzymes. For example, the interaction of pyrimidine derivatives with the NNRTI binding pocket of HIV-1 reverse transcriptase has been studied to design more effective antiviral agents. nih.gov Similarly, the interaction of thieno[2,3-d]pyrimidine antifolates with folate receptors has been investigated to understand their selective uptake by cancer cells. nih.gov These studies provide valuable insights into the structure-activity relationships of these compounds and guide the development of more potent and selective therapeutic agents.

Environmental Fate and Toxicological Research Methodologies of 2,4,5,6 Tetraaminopyrimidine Sulfate

Photochemistry and Photodegradation Studies

The interaction of 2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) (TAPS) with light is a key area of research for understanding its environmental persistence and potential for transformation. As a component in oxidative hair dyes, its behavior under ultraviolet radiation is of particular interest. nih.gov

Photodegradation under Ultraviolet Radiation (UVA, UVB, and Sunlight)

Exposure to solar ultraviolet (UV) radiation can lead to the degradation of chemical compounds. Research has shown that TAPS strongly absorbs UVB radiation and degrades in a time-dependent manner. nih.gov While UVA constitutes the majority of solar UV radiation, it is generally less effective than UVB at directly damaging DNA. nih.gov However, UVA can induce the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a type of DNA damage, through photosensitized triplet energy transfer. nih.gov Studies on the photodegradation of other complex organic molecules under simulated sunlight have demonstrated that the process can be significantly slower compared to concentrated UV-C irradiation, following first-order kinetics with half-lives extending over many hours. nih.gov For TAPS, its demonstrated absorption of UVB radiation is a primary driver of its photochemical degradation. nih.gov

Generation of Reactive Oxygen Species (e.g., Superoxide (B77818) Anion Radical)

A significant consequence of the interaction between UV light and certain chemical compounds is the generation of Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.govmdpi.com These species are formed through the incomplete reduction of molecular oxygen. nih.gov In the context of TAPS, phototoxicity studies have indicated that it generates superoxide radicals when exposed to UV light, which points to potential skin hazards. The formation of these reactive species is a crucial mechanism underlying the phototoxicity of many compounds. mdpi.com

Assessment of Photodegradation Products and their Biological Implications

Investigating the products formed during photodegradation is essential for a complete environmental and toxicological assessment. Research on TAPS has aimed to assess the toxicity of its UVB-degraded products in comparison to the parent compound. nih.gov

A study utilizing human keratinocyte (HaCaT) cells and the bacterium Staphylococcus aureus as test systems found that the products generated from the UVB irradiation of TAPS were less toxic than the parent TAPS compound. nih.gov On HaCaT cells, the UVB-degraded TAPS exhibited lower toxicity. nih.gov Similarly, while the parent TAPS compound reduced the growth and metabolic activity of S. aureus, the bacteria could more easily utilize the degraded TAPS products. nih.gov These findings suggest that the photodegradation of TAPS may lead to byproducts with a reduced biological impact compared to the original molecule. nih.gov

Environmental Mobility and Distribution in Aqueous Systems

The potential for a chemical to move through and persist in different environmental compartments is a key aspect of its risk assessment. For 2,4,5,6-Tetraaminopyrimidine sulfate, which is soluble in water, its behavior in aqueous systems is particularly relevant. fishersci.comthermofisher.com Data from the United States Environmental Protection Agency (EPA) provides predictions on its environmental fate and transport.

Key parameters include the Soil Adsorption Coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles, the Bioconcentration Factor (BCF), which measures its potential to accumulate in aquatic organisms, and the Biodegradation Half-Life, which estimates the time it takes for half of the chemical to be broken down by microorganisms. epa.gov

Environmental Fate and Transport Properties of 2,4,5,6-Pyrimidinetetramine sulfate (1:1)

PropertyPredicted Average ValueUnitSource
Soil Adsorption Coeff. (Koc)85.1L/kg epa.gov
Bioconcentration Factor1.12L/kg epa.gov
Biodegradation Half-Life13.8days epa.gov

The low predicted Koc value suggests that TAPS is not likely to adsorb strongly to soil and may be mobile in aqueous environments. epa.gov The low bioconcentration factor indicates a low potential for accumulation in fish. epa.gov

In Vitro and In Chemico Toxicological Assay Methodologies for Safety Assessment

To evaluate the potential toxicity of chemical compounds like TAPS and its byproducts, a variety of in vitro (cell-based) and in chemico (non-cellular) assays are utilized. These methods provide a means to assess cytotoxicity and other biological effects without the use of live animals.

Cell Viability Assays (e.g., MTT, NRU, LDH)

Cell viability assays are fundamental tools in toxicology for quantifying the number of living cells in a sample after exposure to a test substance. takarabio.combioassaysys.com Several types of assays are commonly employed, each based on a different cellular function.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. nih.govbiotium.com The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. bioassaysys.comnih.gov This assay is widely used for assessing cell proliferation and cytotoxicity. biotium.com

NRU Assay: The Neutral Red Uptake (NRU) assay is another common cytotoxicity test. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. nih.gov Damage to the cell surface or lysosomal membrane results in a decreased uptake and retention of the dye, making it a sensitive indicator of cell injury. nih.gov

LDH Assay: The Lactate Dehydrogenase (LDH) leakage assay detects cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium. takarabio.comnih.gov An increase in LDH activity in the medium is indicative of compromised cell membrane integrity and cell death. takarabio.com

Different assays can exhibit varying sensitivities depending on the cell line and the toxicant being tested. For instance, in one study comparing assays, the MTT and neutral red assays were found to be more sensitive in detecting early cytotoxic events in certain cell lines compared to the LDH leakage assay. nih.gov These established methodologies are crucial for evaluating the safety of compounds like TAPS and its environmental degradation products. nih.gov

Comparison of Common Cell Viability Assays

AssayPrincipleIndicator of ViabilitySource
MTTEnzymatic (mitochondrial dehydrogenase) reduction of tetrazolium salt to formazan.Formation of a purple formazan product. nih.govbiotium.com
NRU (Neutral Red Uptake)Uptake of Neutral Red dye into lysosomes of living cells.Retention of dye within lysosomes. nih.gov
LDH (Lactate Dehydrogenase)Measures leakage of the stable cytoplasmic enzyme LDH into the culture medium.Absence of LDH in the culture medium (indicates intact cell membrane). takarabio.comnih.gov

Cellular Staining Techniques (e.g., Propidium Iodide Uptake, Acridine Orange/Ethidium Bromide, JC-1, Neutral Red Uptake)

A variety of cellular staining techniques are utilized to assess the viability, cytotoxicity, and apoptotic potential of this compound (TAPS). These methods rely on fluorescent dyes that can differentiate between healthy, apoptotic, and necrotic cells based on membrane integrity and mitochondrial function.

Research has shown that TAPS, a common developer in hair dyes, can induce phototoxicity and mitochondrial-mediated apoptosis in human skin keratinocytes (HaCaT cells). researchgate.netresearchgate.net Studies investigating these effects have employed a suite of staining assays to elucidate the mechanisms of cell death. researchgate.net

Propidium Iodide (PI) Uptake: This assay is used to identify non-viable cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It only enters cells with compromised membranes, a characteristic of late apoptotic or necrotic cells, where it binds to DNA and emits a strong red fluorescence. nih.gov The PI uptake assay has been used to confirm the role of mitochondrial-mediated apoptosis in TAPS-treated cells. researchgate.net Studies on other aminopyrimidine derivatives have also used PI staining in conjunction with flow cytometry to quantify apoptosis and analyze the cell cycle. aacrjournals.orgmdpi.comnih.gov

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Acridine orange is a vital stain that permeates all cells and makes the nuclei appear green. nih.gov Ethidium bromide is only taken up by cells with damaged membranes, causing their nuclei to appear red. nih.gov Consequently, live cells fluoresce green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells stain orange, and necrotic cells appear uniformly red. mdpi.com This technique has been used to confirm enhanced and apoptotic cell death in cells treated with TAPS. researchgate.netresearchgate.net

JC-1 Staining: The JC-1 assay is specifically used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early hallmark of apoptosis. nih.govresearchgate.net JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent "J-aggregates". rawdatalibrary.net In apoptotic cells, the mitochondrial membrane potential collapses, and JC-1 remains in the cytoplasm as green fluorescent monomers. rawdatalibrary.netmdpi.com A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization. This method was instrumental in demonstrating that TAPS induces mitochondrial-mediated apoptosis. researchgate.net Similar JC-1 assays have been employed to show that other aminopyrimidine compounds can also disrupt mitochondrial membrane potential. rawdatalibrary.netnih.gov

Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. nih.govnih.gov The amount of dye taken up is directly proportional to the number of viable cells. nih.gov The NRU assay, along with others, depicted a significant reduction in cell viability in HaCaT cells treated with TAPS at concentrations of 25 μg/ml and higher. researchgate.net The technique is widely used for cytotoxicity screening of various pyrimidine derivatives. aacrjournals.orgresearchgate.net

Table 1: Summary of Cellular Staining Techniques

Staining Technique Principle Target Information Provided
Propidium Iodide (PI) Uptake Excluded by viable cells; enters cells with compromised plasma membranes to intercalate with DNA. nih.gov DNA of dead/late apoptotic cells. Distinguishes live from dead cells; quantifies cell death. spandidos-publications.com
Acridine Orange/Ethidium Bromide (AO/EB) AO stains nucleic acids in all cells (live=green); EB is excluded by live cells and stains nucleic acids in dead cells (red). nih.gov Nucleic acids in live and dead cells. Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on morphology and color. mdpi.com
JC-1 A cationic dye that aggregates in healthy mitochondria (red fluorescence) but remains as monomers in the cytoplasm of apoptotic cells (green fluorescence) upon mitochondrial membrane depolarization. rawdatalibrary.netnih.gov Mitochondrial membrane potential (ΔΨm). Detects early stages of apoptosis by measuring changes in mitochondrial health. nih.gov
Neutral Red Uptake (NRU) Viable cells take up and accumulate the supravital dye in their lysosomes via active transport. nih.govnih.gov Lysosomes of viable cells. Quantifies the number of viable cells; assesses cytotoxicity. aacrjournals.org

Transcriptomics for Gene Expression Analysis in Cellular Systems

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. bohrium.com This powerful methodology, often utilizing RNA sequencing (RNA-Seq) or microarrays, provides a snapshot of the genes that are actively being expressed at a given time. nih.govnih.gov It is used to understand the molecular mechanisms underlying cellular responses to chemical exposures by identifying changes in gene expression and affected signaling pathways. nih.gov

In the context of this compound, transcriptomic analysis of treated HaCaT cells has provided crucial insights into its mechanism of action. researchgate.net These studies revealed the upregulation of key pro-apoptotic genes and the downregulation of anti-apoptotic and protective genes. researchgate.net

Key Research Findings from Transcriptomic Analysis of TAPS:

Upregulation of Pro-Apoptotic Genes:

Apaf-1 (Apoptotic Peptidase Activating Factor 1): A core component of the apoptosome, which activates caspases to execute apoptosis.

Bax (Bcl-2-associated X protein): A protein that promotes apoptosis by permeabilizing the mitochondrial outer membrane.

Caspase 3 and Caspase 9: These are critical executioner and initiator caspases, respectively, in the apoptotic cascade.

Cytochrome c: Its release from mitochondria into the cytosol is a key event that triggers apoptosis. researchgate.net

Downregulation of Protective Genes:

Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein that prevents the release of cytochrome c from mitochondria.

Catalase: An important antioxidant enzyme that protects cells from oxidative damage. researchgate.net

These findings from transcriptomic studies reinforce the data from cellular staining assays, confirming that TAPS induces cell death via the mitochondrial-mediated apoptotic pathway. researchgate.net Transcriptomic approaches have also been applied to other aminopyrimidine compounds to investigate their effects on gene expression in various contexts, such as the response of Bacillus subtilis to aminopyrimidines or the analysis of gene expression in brain slices treated with 4-aminopyrimidine. nih.govplos.org

Table 2: Key Concepts in Transcriptomic Analysis

Concept Description Relevance to TAPS Research
Differential Gene Expression (DGE) The process of identifying genes that show different levels of expression between two or more experimental conditions (e.g., treated vs. control). frontiersin.org Identifies specific genes (e.g., Bax, Bcl-2) whose expression is altered by TAPS exposure. researchgate.net
RNA Sequencing (RNA-Seq) A high-throughput sequencing technology used to quantify the transcriptome, revealing the presence and quantity of RNA molecules in a biological sample at a given moment. nih.gov Provides a comprehensive profile of all gene expression changes induced by TAPS, not just pre-selected genes.
Pathway Analysis A bioinformatic method used to identify the biological pathways, such as signaling or metabolic pathways, that are enriched with differentially expressed genes. nih.gov Reveals that TAPS significantly impacts the mitochondrial apoptosis pathway. researchgate.net
Gene Ontology (GO) Analysis A method to functionally annotate genes and identify the biological processes, molecular functions, and cellular components associated with differentially expressed genes. Characterizes the broader biological impact of TAPS-induced gene expression changes.

Assessment of Bacterial Growth and Metabolic Activity

Methodologies to evaluate the impact of chemical compounds on bacteria typically involve assessing their ability to inhibit bacterial growth (bacteriostatic) or kill bacteria (bactericidal), and their effects on key metabolic processes.

Research into the toxic potential of this compound (TAPS) has included its effects on bacteria. A study comparing parent TAPS with its UVB-degraded form on Staphylococcus aureus utilized methods to assess both bacterial growth and metabolic activity. researchgate.net The results indicated that parent TAPS could reduce bacterial growth by decreasing metabolic activity. researchgate.net

Common methodologies for these assessments include:

Colony Forming Unit (CFU) Assay: This fundamental method is used to quantify the number of viable bacteria in a sample. After treatment with the test compound, serial dilutions of the bacterial culture are plated on nutrient agar (B569324). The plates are incubated, and the resulting colonies are counted to determine the concentration of viable cells. This method was used to show that parent TAPS reduced the growth of S. aureus. researchgate.net

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net It is a standard measure of a compound's potency. Various aminopyrimidine derivatives have been tested to determine their MIC against different bacterial strains, including E. coli and S. aureus. journalcps.com

Agar Diffusion Method: In this technique (including the cup plate or disc diffusion method), the test compound is placed on an agar plate that has been uniformly inoculated with a bacterium. jetir.org The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition where bacterial growth is prevented. The size of this zone is proportional to the compound's antibacterial activity. jetir.org

Phenotype Microarray: This high-throughput technology assesses the metabolic activity of cells. It measures the rates of production of NADH in response to hundreds of different cellular nutrients or inhibitors. This technique was used to demonstrate that parent TAPS decreases the metabolic activity of S.aureus, whereas UVB-degraded TAPS was more easily utilized by the bacteria. researchgate.net

Table 3: Research Findings on Antibacterial Activity of Aminopyrimidine Derivatives

Compound/Derivative Class Bacterial Strain(s) Key Finding/Methodology
This compound (TAPS) Staphylococcus aureus Parent TAPS reduced bacterial growth and decreased metabolic activity (CFU and Phenotype Microarray). researchgate.net
N-acyl-2-aminopyrimidine derivatives Acinetobacter baumannii Some derivatives efficiently inhibited biofilm formation with IC50 values as low as 3.8 μM, without being bactericidal. researchgate.net
Aminopyrimidine-Sulfonamides (APYS1) Mycobacterium tuberculosis Exhibited potent, bactericidal activity with an MIC of 0.3 – 0.6 µM, disrupting the integrity of the mycobacterial cell wall.
5-iodo-2-aminopyrimidine Methicillin-susceptible S. aureus (MSSA) Inhibited MSSA biofilm formation by 65.5% at 200 µM. nih.gov

Methodological Considerations for Environmental Impact Assessments

Assessing the environmental impact of chemicals like this compound requires a structured approach that considers the compound's entire lifecycle, from its release into the environment to its ultimate fate and effects on non-target organisms. Methodologies for environmental risk assessment (ERA) for chemicals, including pyrimidine derivatives used as pesticides or in other applications, follow a phased or tiered approach. whiterose.ac.ukeuropa.eu

Key methodological considerations for a comprehensive ERA of TAPS and related compounds include:

Characterization of Environmental Fate and Behavior:

Degradation Studies: It is crucial to investigate both biotic (e.g., microbial) and abiotic (e.g., photolysis, hydrolysis) degradation pathways. Studies have shown that TAPS can be photodegraded by UVB radiation, and its degradation products may have different toxicity profiles than the parent compound. researchgate.net Therefore, the identification of major transformation products is a critical step. whiterose.ac.uk

Persistence and Mobility: Methodologies should assess the compound's persistence in soil and water (e.g., half-life determination). The potential for pyrimidine herbicides to persist in treated plant materials and contaminate compost is a known risk that requires specific assessment. nih.gov Soil sorption/desorption studies (measuring Koc) are needed to predict whether the compound will leach into groundwater or remain in the soil. whiterose.ac.uk

Ecotoxicological Testing on Non-Target Organisms:

Aquatic Ecotoxicity: A tiered testing approach is standard, starting with acute toxicity tests on representatives of three trophic levels: algae (or other aquatic plants), invertebrates (e.g., Daphnia magna), and fish. whiterose.ac.uk These tests determine the EC50 (for algae and daphnids) and LC50 (for fish).

Terrestrial Ecotoxicity: Given that pyrimidine derivatives are used as herbicides, assessing the effects on non-target terrestrial plants is a primary concern. nih.gov Methodologies include seedling emergence and vegetative vigor tests. Effects on soil organisms like earthworms and soil microorganisms should also be evaluated.

Exposure Assessment and Risk Characterization:

Phased Approach: Environmental risk assessments for chemicals often follow a two-phase approach. europa.eu Phase I is a screening level assessment; if the predicted environmental concentration (PEC) is below a certain trigger value, the risk is considered negligible. If the trigger is exceeded, a more detailed Phase II assessment is required, which involves comparing the PEC to the Predicted No-Effect Concentration (PNEC) derived from ecotoxicity data. europa.eu

Modeling and Scenario Development: Environmental exposure models are used to calculate the PEC in relevant compartments (water, soil). For a compound like TAPS used in hair dyes, a key exposure pathway is "down-the-drain" release into wastewater systems and subsequent entry into the aquatic environment. europa.eu Specific models and scenarios must be developed to accurately predict this exposure.

Addressing Data Gaps: For many chemicals, complete experimental datasets on environmental fate and effects are not available. Methodological approaches to address these gaps include the use of Quantitative Structure-Activity Relationships (QSARs) to predict properties like hydrophobicity, ecotoxicity, and soil sorption based on chemical structure. whiterose.ac.uk Another approach is "read-across," where data from a well-studied chemical is used to infer the properties of a structurally similar one. basf.com

The European Commission and the European Medicines Agency emphasize the need for robust, harmonized ERA methodologies, particularly for product classes like ectoparasiticides, where previous assumptions of negligible environmental exposure are being questioned. europa.eueuropa.eu This highlights a continuous evolution in the methodological considerations for ensuring the environmental safety of widely used chemical compounds.

Future Directions and Emerging Research Areas for 2,4,5,6 Tetraaminopyrimidine Sulfate

Development of Novel Green Synthetic Approaches

The current synthesis of 2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) often involves multi-step processes and the use of reagents that are not environmentally benign. For instance, a known method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466) using sodium dithionite (B78146), which can result in significant wastewater contamination. google.com Another patented process utilizes zinc dust and an acid, which, while offering higher yields and purity, still involves heavy metals. google.com

Future research is therefore directed towards developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. This includes exploring catalytic hydrogenation processes with more environmentally friendly catalysts. google.com The goal is to create a more sustainable and economically viable production pathway for this important chemical intermediate. A key challenge lies in achieving high yields and purity while adhering to the principles of green chemistry.

Exploration of New Derivatization Pathways for Enhanced Functionality

The four amino groups on the pyrimidine (B1678525) ring of 2,4,5,6-Tetraaminopyrimidine sulfate offer rich opportunities for chemical modification. Derivatization, the process of chemically modifying a compound to enhance its properties, is a key area of future research. Scientists are exploring new pathways to create derivatives with enhanced functionality for specific applications.

For example, reacting 2,4,5,6-Tetraaminopyrimidine with other molecules can lead to the synthesis of novel heterocyclic compounds, such as pyrimido[4,5-b] chemimpex.comeuropa.eudiazepines. researchgate.net These derivatives can possess unique biological activities and material properties. The development of selective derivatization techniques, which can target specific amino groups on the pyrimidine core, is a significant area of interest. This will allow for the fine-tuning of the molecule's properties to meet the demands of advanced applications.

Expanded Applications in Advanced Medicinal Chemistry and Materials Science

This compound is already recognized as a valuable building block in pharmaceutical and chemical synthesis. chemimpex.com It serves as a key intermediate in the production of various biologically active molecules, including those with potential applications in cancer therapy and as antimicrobials. chemimpex.com Future research in medicinal chemistry will focus on synthesizing and screening a wider range of derivatives for their therapeutic potential.

In the realm of materials science, the unique structure of this compound makes it a candidate for the development of novel polymers and functional materials. chemimpex.com Its multiple amino groups can act as cross-linking agents or as sites for attaching other functional molecules. Emerging research will likely explore its use in creating materials with tailored electronic, optical, or thermal properties.

Advanced Mechanistic and Computational Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and derivatization. Advanced analytical techniques and computational modeling are being employed to elucidate the intricate steps of its chemical transformations.

Computational studies can provide valuable insights into the electronic structure and reactivity of the molecule, helping to predict the outcome of different reaction conditions. This knowledge can guide the rational design of new synthetic strategies and the development of more efficient and selective derivatization methods. Mechanistic studies will also be essential for understanding the biological activity of its derivatives at a molecular level.

Comprehensive Environmental and Health Risk Assessment Methodologies for its Derivatives

As the production and application of this compound and its derivatives expand, a thorough assessment of their potential environmental and health risks becomes paramount. While some toxicological data exists for the parent compound, comprehensive studies on its various derivatives are lacking. europa.eueuropa.eu

Future research will need to focus on developing robust methodologies for assessing the ecological impact and potential toxicity of these novel compounds. This includes evaluating their persistence in the environment, their potential for bioaccumulation, and their effects on various organisms. nih.gov Furthermore, understanding the metabolic fate of these derivatives in humans is crucial for ensuring their safe use in any potential therapeutic applications. nih.gov The development of predictive models based on structure-activity relationships will be a valuable tool in this endeavor.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2,4,5,6-tetraaminopyrimidine sulfate?

Answer:

  • Synthesis : The compound is synthesized via multicomponent reactions. For example, it is used in the tandem reaction with Zn²+ salts, N-(4-N-methylaminobenzoyl)-L-glutamic acid, and 1,1,3-tribromoacetone to form methotrexate precursors under mild conditions .
  • Characterization : Key methods include:
    • Melting Point Analysis : >300°C (decomposition) .
    • Spectroscopy : Use NMR (¹H/¹³C) to confirm the pyrimidine backbone and sulfate counterion.
    • Elemental Analysis : Verify molecular formula (C₄H₈N₆·H₂SO₄) and molecular weight (238.22–238.23) .
    • HPLC : Monitor purity and detect by-products (e.g., nitrosation intermediates) .

Basic: How is this compound utilized in the synthesis of methotrexate?

Answer:
The compound acts as a critical intermediate in methotrexate (MTX) synthesis. It undergoes condensation with 2,3-dibromopropionaldehyde and N-(para-(methylamino)benzoyl)glutamic acid to form 6-bromomethyl-2,4-diaminopteridine, a precursor to MTX. Reaction optimization focuses on minimizing side products like over-alkylated derivatives .

Basic: What stability considerations are essential when handling this compound?

Answer:

  • Thermal Stability : Decomposes above 300°C; avoid prolonged heating .
  • Solubility : Slightly soluble in water. Use polar aprotic solvents (e.g., DMSO) for reactions, but ensure compatibility with sulfate stability .
  • Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced: How can researchers optimize the synthesis of this compound to reduce by-products?

Answer:

  • Control Nitrosation/Reduction Steps : Use stoichiometric HNO₂ and reducing agents (e.g., NaBH₄) to minimize incomplete reduction or over-nitrosation .
  • Catalytic Optimization : Introduce Zn²+ or other Lewis acids to enhance reaction efficiency and selectivity .
  • In-situ Monitoring : Employ real-time HPLC or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Advanced: What analytical strategies distinguish this compound from structurally similar compounds (e.g., 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate)?

Answer:

  • Mass Spectrometry (HRMS) : Differentiate via exact mass (238.22 vs. 239.21) and fragmentation patterns .
  • FT-IR : Identify sulfate-specific vibrations (~1100 cm⁻¹) and amine stretches (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve positional differences in amino and hydroxyl groups .

Advanced: What role does this compound play in biochemical assays?

Answer:

  • Enzyme Inhibition Studies : Acts as a competitive inhibitor in folate metabolism pathways due to structural similarity to pteridines .
  • Fluorescent Assays : Used in caspase-4 activity kits for cell death studies via derivatization with fluorogenic probes .
  • Cell Culture : Optimize concentrations (typically 10–100 µM) to avoid cytotoxicity while maintaining inhibitory effects .

Advanced: What mechanistic insights explain the reactivity of this compound in heterocyclic coupling reactions?

Answer:

  • Nucleophilic Substitution : The amino groups participate in SNAr reactions with electrophiles (e.g., bromoacetone), forming C–N bonds .
  • Coordination Chemistry : Zn²+ facilitates electron transfer, stabilizing transition states in multicomponent reactions .
  • pH Dependence : Reactions are optimized at pH 7–8 to balance amine nucleophilicity and sulfate solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.